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molecular formula C11H13F3O2 B8690053 2-Butanol, 1-[3-(trifluoromethyl)phenoxy]- CAS No. 139478-58-3

2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-

Cat. No. B8690053
M. Wt: 234.21 g/mol
InChI Key: LKDLJNRBLNAIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05152827

Procedure details

A mixture of 3-trifluoromethylphenol (75 ml, 0.617 moles), 1,2-epoxybutane (58 ml, 0.617 moles), potassium hydroxide pellets (86%, 0.062 moles), and water (100 ml) were heated with stirring at 65° C. for four hours. At this point more 1,2-epoxybutane (58 ml, 0.617 moles) was added and stirring at 65° C. continued overnight. The reaction was allowed to cool to room temperature and the lower phase taken off and the upper phase extracted with methylene chloride (2×100 ml). The organic phases were combined and washed with 5% sodium hydroxide solution (150 ml) and water (3×150 ml). This reaction solution was dried over anhydrous magnesium sulfate and stripped under vacuo to yield 138 g of the desired alcohol, as determined by infra-red spectroscopy, mass spectrometry and nuclear magnetic resonance spectroscopy.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[O:12]1[CH:14]([CH2:15][CH3:16])[CH2:13]1.[OH-].[K+]>O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:9][CH2:13][CH:14]([OH:12])[CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
58 mL
Type
reactant
Smiles
O1CC1CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
58 mL
Type
reactant
Smiles
O1CC1CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring at 65° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
STIRRING
Type
STIRRING
Details
stirring at 65° C.
WAIT
Type
WAIT
Details
continued overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
the upper phase extracted with methylene chloride (2×100 ml)
WASH
Type
WASH
Details
washed with 5% sodium hydroxide solution (150 ml) and water (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This reaction solution was dried over anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C=1C=C(OCC(CC)O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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